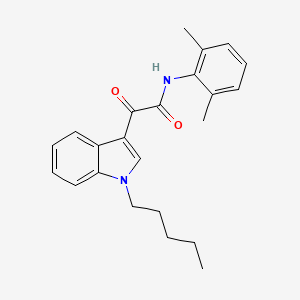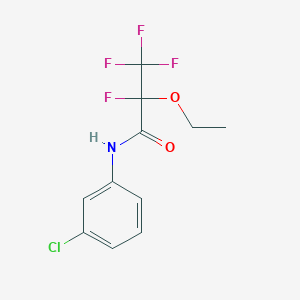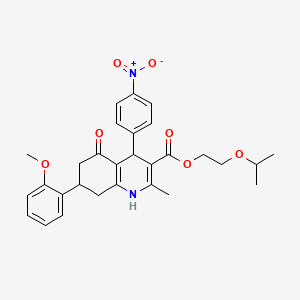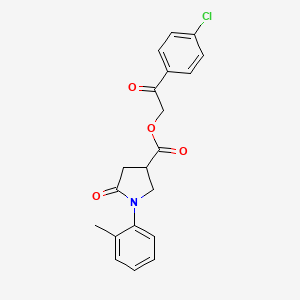![molecular formula C12H9F5O5S B14948107 Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate](/img/structure/B14948107.png)
Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, difluoromethyl, and trifluoropropanoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized via a cyclization reaction involving catechol and a suitable dihalide.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating agent such as difluoromethyl bromide in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a nucleophilic substitution reaction using a thiol compound.
Formation of the Trifluoropropanoate Moiety: The trifluoropropanoate moiety can be introduced via esterification of the corresponding acid with methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzodioxole ring can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzodioxole ketones, while reduction of the ester group can produce trifluoropropanol derivatives.
Applications De Recherche Scientifique
Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis:
Materials Science: The unique combination of functional groups makes this compound useful in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,6-difluorobenzoate: Another fluorinated aromatic ester with similar applications in organic synthesis.
2,2-Difluoro-1,3-benzodioxole: A related compound featuring the benzodioxole ring and difluoromethyl group, used in the synthesis of various organic molecules.
Uniqueness
Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both difluoromethyl and trifluoropropanoate moieties enhances its utility in medicinal chemistry and materials science, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H9F5O5S |
|---|---|
Poids moléculaire |
360.26 g/mol |
Nom IUPAC |
methyl 2-[difluoro-[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C12H9F5O5S/c1-20-10(19)9(11(13,14)15)12(16,17)23-8-3-7-6(2-5(8)18)21-4-22-7/h2-3,9,18H,4H2,1H3 |
Clé InChI |
APNIKOAEWLEPFY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(F)(F)F)C(F)(F)SC1=CC2=C(C=C1O)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14948024.png)

![N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methoxybenzamide](/img/structure/B14948033.png)

![2-({5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B14948054.png)
![6-(1H-benzimidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14948062.png)
![Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-1H-pyrazole-4-carboxylate](/img/structure/B14948066.png)
![4-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}butan-1-ol](/img/structure/B14948076.png)


![Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3'-phenyl-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B14948088.png)
![2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14948097.png)
![3-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(2,3,4,5-tetrafluorobenzyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948119.png)
![N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14948127.png)
